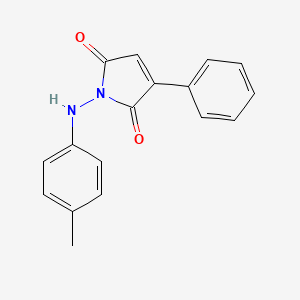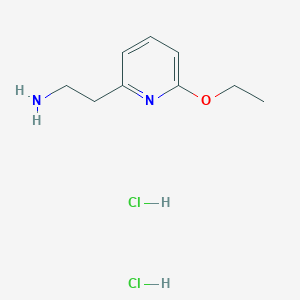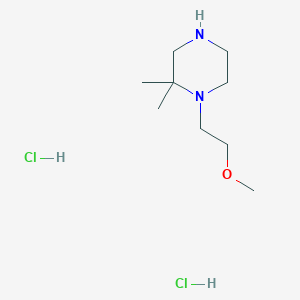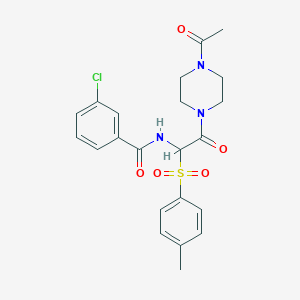
3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The phenyl and tolyl groups are both derivatives of benzene, a six-membered ring with alternating double bonds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction, could potentially be used . Another possible method involves the use of hydrazonoyl halides as precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Photoluminescent Polymers
One significant application of derivatives similar to "3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione" is in the creation of highly luminescent polymers. The synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrates strong fluorescence and high quantum yield, making these materials suitable for various applications, including organic electronics and fluorescence-based sensors. These polymers show remarkable solubility in common organic solvents and distinct optical and electrochemical properties based on their structural configuration (Zhang & Tieke, 2008).
Corrosion Inhibition
Another application area is in corrosion inhibition. Derivatives of 1H-pyrrole-2,5-dione, closely related to "this compound," have been studied for their effectiveness as organic inhibitors against carbon steel corrosion in hydrochloric acid medium. These compounds, through electrochemical and surface analysis techniques, have been found to offer significant protection to carbon steel surfaces, demonstrating the potential for these compounds to be developed into effective corrosion inhibitors (Zarrouk et al., 2015).
Organic Electronics
The incorporation of the pyrrolo[3,4-c]pyrrole-1,4-dione structure into polymers for organic electronics is another noteworthy application. These conjugated polymers exhibit significant photoluminescence, making them candidates for electronic applications, such as in the development of optoelectronic devices. Their good solubility and processability into thin films, combined with strong photoluminescence and photochemical stability, highlight their potential utility in the fabrication of electronic components (Beyerlein & Tieke, 2000).
Spiroheterocyclization
"this compound" and its derivatives also play a crucial role in spiroheterocyclization reactions. These reactions lead to the formation of novel spiro compounds with potential applications in medicinal chemistry and materials science. For instance, the interaction with indene derivatives under specific conditions can yield spiro[pyrrole] and spiro[pyridine] structures, opening new avenues for the synthesis of complex organic compounds with unique properties (Dmitriev et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(4-methylanilino)-3-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)18-19-16(20)11-15(17(19)21)13-5-3-2-4-6-13/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHSSMCJJXXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C=C(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide](/img/structure/B2532062.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide](/img/structure/B2532063.png)
![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
![2-(4-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2532066.png)

![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)
![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)
![N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2532076.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2532078.png)

![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)